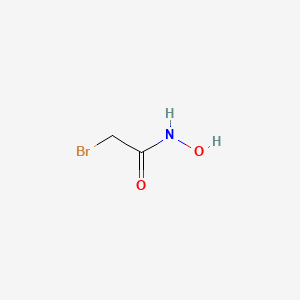

Acetamide, 2-bromo-N-hydroxy-

CAS No.: 96382-86-4

Cat. No.: VC17330134

Molecular Formula: C2H4BrNO2

Molecular Weight: 153.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96382-86-4 |

|---|---|

| Molecular Formula | C2H4BrNO2 |

| Molecular Weight | 153.96 g/mol |

| IUPAC Name | 2-bromo-N-hydroxyacetamide |

| Standard InChI | InChI=1S/C2H4BrNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5) |

| Standard InChI Key | UKZKQDJAJKEDQQ-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=O)NO)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-Bromo-N-hydroxyacetamide is systematically named as 2-bromo-N-hydroxyacetamide and alternatively referred to as N-hydroxy-2-bromoacetamide. Its International Union of Pure and Applied Chemistry (IUPAC) name emphasizes the hydroxylamine functional group attached to the acetamide backbone. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 96382-86-4 |

| Molecular Formula | |

| Molecular Weight | 153.96 g/mol |

| Melting Point | 103°C |

| SMILES Notation | |

| InChI Key | UKZKQDJAJKEDQQ-UHFFFAOYSA-N |

The compound’s structure features a bromine atom at the α-position of the acetamide group and a hydroxylamine (-NHOH) substituent on the nitrogen, conferring dual electrophilic and nucleophilic reactivity .

Spectroscopic Characterization

While direct spectral data for 2-bromo-N-hydroxyacetamide is limited in the literature, inferences can be drawn from analogous bromoacetamides:

-

IR Spectroscopy: Expected peaks include at ~1650–1700 cm (amide I band) and at ~950–1250 cm .

-

: Protons on the methylene group adjacent to bromine () resonate at δ ~3.8–4.2 ppm, while the hydroxylamine proton appears as a broad singlet near δ ~9.0 ppm .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution between hydroxylamine and bromoacetyl bromide under controlled conditions:

-

Reaction Setup: Hydroxylamine (0.005 mol) is dissolved in aqueous sodium carbonate (5% ).

-

Bromoacetyl Bromide Addition: Bromoacetyl bromide (0.005 mol) is added dropwise with vigorous stirring.

-

Isolation: The precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure product.

Yield: ~70–80% (estimated from analogous syntheses) .

Reaction Mechanisms

The bromine atom’s electronegativity activates the α-carbon for nucleophilic substitution, enabling reactions with:

-

Amines: Forms substituted acetamides.

-

Thiols: Produces thioether derivatives.

-

Alcohols: Yields ester analogues under basic conditions.

The hydroxylamine group participates in redox reactions, such as oxidation to nitroso compounds or reduction to amines .

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Decomposes above 200°C, with exothermic degradation observed via differential scanning calorimetry (DSC).

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<1 g/L at 25°C) .

Crystallography

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s reactivity makes it valuable for synthesizing:

-

Anticholinesterase Agents: Analogous bromoacetamides inhibit acetylcholinesterase (AChE), a target for Alzheimer’s disease therapeutics .

-

Antimicrobial Derivatives: Halogenated acetamides exhibit moderate activity against Gram-positive bacteria.

Materials Science

-

Polymer Modification: Serves as a crosslinking agent in hydrogels due to its electrophilic bromine atom.

-

Coordination Chemistry: Forms complexes with transition metals (e.g., Cu(II), Fe(III)) via the hydroxylamine and carbonyl groups.

Future Directions

-

Biological Screening: Evaluate AChE inhibition and cytotoxicity profiles.

-

Process Optimization: Develop greener synthesis routes using biocatalysts or microwave-assisted reactions.

-

Structural Studies: Resolve crystal structures to elucidate supramolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume